molecular formula C15H15N B3270407 2,3,3-trimethyl-3H-benzo[f]indole CAS No. 52568-84-0

2,3,3-trimethyl-3H-benzo[f]indole

Cat. No.: B3270407
CAS No.: 52568-84-0
M. Wt: 209.29 g/mol
InChI Key: OOBXMOUQHBICOQ-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-3H-benzo[f]indole (CAS 52568-84-0) is a high-value indole derivative supplied as a fine chemical for research and development. This compound serves as a crucial synthetic intermediate in the preparation of advanced functional materials, particularly in the development of organic fluorescent probes and dyes . Its molecular structure, with a formula of C 15 H 15 N and a molecular weight of 209.29 g/mol, makes it an ideal building block for constructing larger conjugated systems . In application, this benzo[f]indole core is strategically used to create donor-π-acceptor (D-π-A) type fluorescent molecules. Research demonstrates that when functionalized—for example, through a vinyl bridge connected to an aldehyde—the resulting probes exhibit intramolecular charge transfer (ICT) properties, enabling highly sensitive, selective, and reversible detection of acidic pH . These properties are vital for applications in chemical biology and environmental monitoring, allowing for quantitative detection and colorimetric visualization of pH changes in real-time . The compound is also relevant in pharmaceutical research as a standard and intermediate . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any personal use. Researchers should handle it with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3-trimethylbenzo[f]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-10-15(2,3)13-8-11-6-4-5-7-12(11)9-14(13)16-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBXMOUQHBICOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC3=CC=CC=C3C=C2C1(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302107
Record name 2,3,3-Trimethyl-3H-benz[f]indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52568-84-0
Record name 2,3,3-Trimethyl-3H-benz[f]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52568-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3-Trimethyl-3H-benz[f]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Functionalization of the 2,3,3 Trimethyl 3h Benzo F Indole Nucleus

Electrophilic Functionalization Reactions

The electron-rich nature of the indole (B1671886) ring system makes it susceptible to electrophilic attack. The presence of the gem-dimethyl group at the 3-position in 2,3,3-trimethyl-3H-benzo[f]indole prevents typical electrophilic substitution at this position. Consequently, the C2-methyl group becomes the primary site for such reactions.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. oup.comwikipedia.orgambeed.com It employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). oup.comwikipedia.org This reagent, a chloroiminium ion, is a key electrophile in the formylation process. oup.com

In the case of 2,3,3-trimethyl-3H-indolenines, the Vilsmeier-Haack reaction has been shown to result in the formylation of the active C2-methyl group. sid.ir For the closely related 2,3,3-trimethyl-3H-benzo[g]indole, the reaction with the Vilsmeier reagent leads to a double formylation of the C2-methyl group, yielding a benzo[g]indol-2-ylidene-malondialdehyde intermediate after aqueous basic work-up. sid.ir This transformation highlights the reactivity of the C2-methyl group and provides a versatile intermediate for further synthetic modifications.

Table 1: Vilsmeier-Haack Reaction of 2,3,3-trimethyl-3H-benzo[g]indole

ReactantReagentsProductYieldReference
2,3,3-trimethyl-3H-benzo[g]indolePOCl₃, DMFBenzo[g]indol-2-ylidene-malondialdehydeGood sid.ir

This data is for the analogous 2,3,3-trimethyl-3H-benzo[g]indole and is presented as a model for the reactivity of the [f] isomer.

The malondialdehyde intermediates derived from the Vilsmeier-Haack reaction are valuable precursors for the synthesis of various heterocyclic systems, most notably pyrazoles. sid.ir The standard method for pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netyoutube.com

The benzo[g]indol-2-ylidene-malondialdehyde, obtained from the Vilsmeier-Haack reaction of 2,3,3-trimethyl-3H-benzo[g]indole, readily undergoes cyclocondensation with various arylhydrazines to afford 3,3-dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-benzo[g]indoles in good yields. sid.ir This reaction provides a straightforward route to complex heterocyclic structures where a pyrazole ring is appended to the benzo[g]indole nucleus. It is anticipated that the corresponding intermediate from this compound would undergo similar transformations.

Table 2: Synthesis of Pyrazole Derivatives from Benzo[g]indol-2-ylidene-malondialdehyde

Malondialdehyde DerivativeHydrazine ReactantProductYieldReference
Benzo[g]indol-2-ylidene-malondialdehydePhenylhydrazine (B124118)3,3-Dimethyl-2-(1-phenyl-1H-pyrazol-4-yl)-3H-benzo[g]indole81% sid.ir
Benzo[g]indol-2-ylidene-malondialdehyde4-Chlorophenylhydrazine2-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indole74% sid.ir

This data is for the analogous 2,3,3-trimethyl-3H-benzo[g]indole system and serves as a predictive model for the reactivity of the corresponding benzo[f]indole derivative.

Carbon-Carbon Bond Forming Reactions

The introduction of new carbon-carbon bonds to the this compound scaffold is crucial for the synthesis of more complex molecules with extended conjugation and diverse functionalities. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. nih.gov

Beyond the Suzuki coupling, other palladium-catalyzed reactions such as the Heck and Sonogashira couplings can be envisioned for the functionalization of a halogenated this compound derivative. The Heck reaction would allow for the introduction of alkenyl groups, while the Sonogashira coupling would enable the installation of alkynyl moieties, both leading to extended π-conjugated systems. mdpi.com These reactions would further expand the synthetic utility of the benzo[f]indole core, allowing for the creation of a diverse range of derivatives.

Nitrogen Atom Reactivity and N-Functionalization

The nitrogen atom in the this compound nucleus, being part of an indolenine system, is basic and can be readily functionalized. This N-functionalization is a key strategy for modifying the electronic properties and steric environment of the molecule.

Common methods for the N-alkylation of indoles, which can be adapted for benzo[f]indoles, often involve the use of a base such as sodium hydride to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. rsc.org One-pot, three-component protocols combining Fischer indolisation with N-alkylation have also been developed for the rapid synthesis of N-alkylated benzoindoles. rsc.org

N-arylation of the indole nucleus can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. rsc.orgmdpi.com These reactions typically involve the coupling of the indole with an aryl halide or boronic acid. A one-pot Fischer indolisation–N-arylation sequence has been reported as a convenient method for synthesizing N-arylindoles and their benzo analogs. rsc.org These methodologies provide efficient routes to N-substituted this compound derivatives, thereby enabling the fine-tuning of their molecular properties.

N-Alkylation and Quaternization Strategies

The nitrogen atom of the indole ring system is a key site for functionalization through N-alkylation, which leads to the formation of quaternary ammonium (B1175870) salts known as indolium salts. This process not only modifies the electronic properties of the molecule but also provides a reactive handle for subsequent synthetic transformations.

A common strategy for N-alkylation involves the reaction of the indole nucleus with alkyl halides. For instance, the quaternization of the related 2,3,3-trimethyl-3H-indole has been achieved using 3-bromopropionic acid to yield 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide. rsc.org This reaction typically proceeds by nucleophilic attack of the indole nitrogen on the electrophilic carbon of the alkyl halide. The resulting product is a stable, crystalline indolium salt. rsc.org Similarly, N-benzyl derivatives can be prepared through alkylation, which can then serve as precursors for further reactions. nih.gov

These quaternization reactions are fundamental for activating the indole system. The resulting indolium salts are often stable, easily handled solids, which makes them valuable intermediates in multi-step syntheses. nih.gov

Table 1: Examples of N-Alkylation and Quaternization Reagents

Starting Material Alkylating/Quaternizing Agent Resulting Compound
2,3,3-trimethyl-3H-indole 3-bromopropionic acid 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide rsc.org
Indole Derivative Benzyl Bromide N-Benzylindolium salt nih.gov

This table is generated based on analogous reactions with the indole nucleus.

Formation of Indolium Salts as Synthetic Precursors

Indolium salts, formed via N-alkylation or other methods, are not merely products but key reactive intermediates in organic synthesis. Their electrophilic nature allows them to participate in a wide array of chemical reactions, leading to the formation of complex molecules.

One significant application is in multicomponent reactions. For example, 3-arylidene-3H-indolium salts, which can be generated from N-alkylindoles and aromatic aldehydes, react with isocyanides and alcohols in a three-component synthesis to produce alkyl aryl(indol-3-yl)acetimidates in moderate to very good yields. nih.gov In the presence of water instead of alcohol, the reaction with isocyanides can yield aryl(indol-3-yl)acetamides. nih.gov These reactions highlight the role of the indolium salt as a potent electrophile that enables the formation of multiple new chemical bonds in a single operation.

Furthermore, quaternized indolium salts are pivotal in the synthesis of photochromic compounds. The 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide intermediate can be condensed with aldehydes, such as 5-nitrosalicylaldehyde, to form spiropyran derivatives. rsc.org This condensation reaction relies on the reactivity of the methyl group at the 2-position, which is activated by the quaternization of the nitrogen atom. The resulting spiropyrans are of significant interest for their applications in smart materials and molecular switches. lpnu.ua A one-pot synthesis method starting from N-substituted anilines and α-branched ketones also provides an efficient route to various 3H-indolium salts, which are well-crystallized and easily separable, making them excellent precursors for further synthesis. sci-hub.se

Table 2: Synthetic Applications of Indolium Salt Precursors

Indolium Salt Precursor Reagents Product Type
3-Arylidene-3H-indolium tetrafluoroborate Aromatic isocyanide, Alcohol Alkyl aryl(indol-3-yl)acetimidate nih.gov
3-Arylidene-3H-indolium tetrafluoroborate Aromatic isocyanide, Water Aryl(indol-3-yl)acetamide nih.gov

This table illustrates the use of indolium salts derived from the general indole structure as versatile synthetic precursors.

Ring Contraction and Expansion Reactions involving Benzo[f]indole Derivatives

The fused ring system of benzo[f]indole derivatives can undergo fascinating transformations that alter the core heterocyclic structure through ring contraction or expansion. These reactions provide access to novel and complex polycyclic architectures that are otherwise difficult to synthesize.

Ring Contraction: Reactions involving the contraction of an adjacent ring fused to the indole core have been documented. For instance, research on the reaction between 2,3,3-trimethylindoline (B99453) (a reduced form of the indole nucleus) and o-quinones, such as o-chloranil, in glacial acetic acid has led to the synthesis of new polycyclic indole systems. researchgate.net These reactions proceed through a contraction of the o-quinone ring, ultimately forming complex structures like 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones and pyrindino[1,2-a]indoles. researchgate.net This type of transformation showcases a pathway where the indole moiety directs the rearrangement and contraction of a neighboring ring to create intricate, fused polycyclic compounds. While this specific example starts with an indoline, the underlying principles of reactivity can be relevant to benzo-fused indole systems under similar electrophilic conditions.

Ring Expansion: Conversely, the indole nucleus itself can be expanded. A notable method involves a photochemically mediated reaction with chlorodiazirines. nih.gov This process facilitates a C-atom insertion into the indole's five-membered ring, expanding it to a six-membered quinoline (B57606) ring. The reaction is effective for a range of electron-rich indoles and is particularly valuable as it tolerates 2,3-unsubstituted systems, which are often problematic in other ring expansion methodologies. nih.gov The resulting quinolinium salts can be isolated in good yields by precipitation. This photochemical ring expansion offers a powerful tool for converting readily available benzo[f]indole precursors into more complex benzo[f]quinoline (B1222042) derivatives, which are important structural motifs in medicinal chemistry. nih.gov

Table 3: Ring Rearrangement Reactions

Reaction Type Starting Material Class Reagents Resulting Structure Class
Ring Contraction Indoline Derivative o-Quinone (e.g., o-chloranil), Acetic Acid Pyrindino[1,2-a]indole researchgate.net

This table summarizes general ring contraction and expansion reactions applicable to the indole core.

Advanced Spectroscopic Characterization Techniques in Benzo F Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2,3,3-trimethyl-3H-benzo[f]indole and its analogues in solution. Both ¹H and ¹³C NMR provide invaluable information regarding the chemical environment of each nucleus, enabling the precise mapping of the molecular framework.

¹H NMR spectra of benzo[f]indole derivatives typically exhibit characteristic signals corresponding to the aromatic protons of the benzo-fused ring system and the aliphatic protons of the trimethyl-substituted pyrrole (B145914) moiety. For instance, in a related compound, 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide, the gem-dimethyl groups at the C3 position present as a sharp singlet, while the methyl group at C2 also appears as a singlet. rsc.org The aromatic protons resonate in the downfield region, often as complex multiplets due to spin-spin coupling. rsc.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The quaternary carbons, such as C2 and C3, and the carbons of the aromatic rings can be distinctly identified. In derivatives of 2,3,3-trimethyl-3H-indolenine, the carbon atoms of the C=N functional group have been observed in the range of 40.0-54.79 ppm. lpnu.ua

Two-dimensional NMR techniques, such as ¹H-¹H COSY, HSQC, and HMBC, are instrumental in establishing connectivity between protons and carbons, which is crucial for definitive structural assignment, especially in complex derivatives. mdpi.commdpi.com These techniques allow for the unambiguous assignment of all proton and carbon signals, confirming the proposed molecular structure. mdpi.com Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to investigate the spatial proximity of protons, providing critical data for conformational analysis in solution. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for a 2,3,3-trimethyl-3H-benzo[e]indole derivative. chemicalbook.com

AssignmentShift (ppm)
Aromatic H7.999
Aromatic H7.925
Aromatic H7.836
Aromatic H7.779
Aromatic H7.525
Aromatic H7.424
N=C-CH₃2.365
C(CH₃)₂1.520

Note: Data corresponds to 1,1,2-Trimethyl-1H-benz[e]indole in CDCl₃. The numbering and assignment may differ for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within the this compound molecule.

FT-IR spectroscopy is particularly useful for identifying characteristic vibrational modes. The spectra of benzo[g]indole derivatives, a related class of compounds, show distinct absorption bands. nih.gov For instance, the C=N stretching vibration of the indolenine ring is a key diagnostic peak. Aromatic C-H stretching and bending vibrations, as well as aliphatic C-H stretching from the methyl groups, are also readily identifiable. In a study on a related benzophenone (B1666685) derivative, FT-IR and FT-Raman spectra were used to identify and analyze the vibrational modes, with computational methods aiding in the assignment. nih.govresearchgate.net

Table 2: Instrumentation for Vibrational Spectroscopy of a 2,3,3-Trimethyl-3H-benzo[g]indole Sample. nih.gov

TechniqueInstrumentSample Preparation
FT-IRBruker Tensor 27 FT-IRKBr pellet
ATR-IRBruker Tensor 27 FT-IRATR-Neat (DuraSamplIR II)
FT-RamanBruker MultiRAM Stand Alone FT-Raman SpectrometerNot specified

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Studies

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for studying its fragmentation patterns under ionization, which can provide valuable structural information. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the compound. For the related 2,3,3-trimethyl-3H-benzo[g]indole, the molecular weight is 209.29 g/mol , corresponding to the molecular formula C₁₅H₁₅N. nih.gov

Electron impact (EI) ionization is a common technique used in MS (B15284909). The fragmentation patterns observed in the mass spectrum are often characteristic of the compound's structure. For indole (B1671886) derivatives, common fragmentation pathways include the loss of methyl radicals (CH₃) and the cleavage of the heterocyclic ring. scirp.org The study of these fragmentation pathways can help to confirm the connectivity of the molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments, further solidifying the structural assignment. fu-berlin.de

X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure Determination

For derivatives of the closely related 1,3,3-trimethyl-2-methylene-2,3-dyhidro-1H-indole, single-crystal X-ray diffraction has been used to determine their crystal structures. researchgate.net These studies have revealed details about the molecular conformation, such as the planarity of the indole ring system and the orientation of substituents. researchgate.net For instance, in (E)-2,3-dihydro-2-(4-cyanophenylacylidene)-1,3,3-trimethyl-1H-indole, the crystal structure showed an antiparallel stacking arrangement stabilized by weak C–H···π interactions. researchgate.net

X-ray crystallography is also invaluable for understanding supramolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the material. A search of the Crystallography Open Database reveals crystal structures for related indole compounds, indicating the feasibility of this technique for the title compound. nih.gov

Electronic Absorption and Emission Spectroscopy for Photophysical Property Investigation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the photophysical properties of this compound. These methods provide information about the electronic transitions within the molecule and its behavior upon excitation with light.

The UV-Vis absorption spectrum of indole derivatives is characterized by absorption bands corresponding to π-π* electronic transitions within the aromatic system. core.ac.uk The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. For instance, the absorption spectra of 4-substituted indoles have been studied to understand how substituents affect the electronic transition energies. nih.gov

Fluorescence spectroscopy provides insights into the emissive properties of the molecule. Many indole derivatives are known to be fluorescent, and their emission spectra can be used to study their excited-state properties. core.ac.uk The fluorescence emission maximum often shows a bathochromic (red) shift in more polar solvents. core.ac.uk The quantum yield of fluorescence is another important parameter that can be determined from these studies. For example, 2,3,3-trimethyl-3H-benzo[e]indole is a reactive molecule that emits fluorescence when illuminated with a laser, a property that has been explored for potential applications in medical diagnostics. cymitquimica.combiosynth.com

Theoretical and Computational Investigations of 2,3,3 Trimethyl 3h Benzo F Indole Systems

Quantum Chemical Calculations for Electronic Structure, Energetics, and Reactivity Prediction

Quantum chemical calculations are fundamental to establishing a baseline understanding of a molecule's properties. For systems like 2,3,3-trimethyl-3H-benzo[f]indole, these methods are used to determine the electronic structure, predict thermodynamic stability, and forecast chemical reactivity.

Detailed Research Findings: Hartree-Fock (HF) and Density Functional Theory (DFT) are common starting points for these investigations. researchgate.net DFT, particularly with functionals like B3LYP, is widely used to calculate the optimized molecular geometry and electronic energy. scispace.com From the optimized structure, key energetic properties can be derived. The heat of formation (HOF), a crucial measure of thermodynamic stability, can be calculated using methods like atomization or by designing isodesmic reactions, which leverage known experimental data for similar compounds to improve accuracy. niscpr.res.in

The reactivity of the molecule is explored by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. scispace.comresearchgate.net

Another aspect of reactivity prediction is the calculation of Bond Dissociation Energy (BDE), which helps identify the weakest bonds in a molecule and predict which bonds are most likely to break during a chemical reaction, thus identifying potential "trigger bonds" for decomposition or reaction initiation. scispace.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 5.1.1: Illustrative Energetic and Reactivity Descriptors for Indole (B1671886) Derivatives

Parameter Description Typical Computational Method Significance
Heat of Formation (HOF) Enthalpy change when a compound is formed from its constituent elements. DFT (Isodesmic Reactions) Indicates thermodynamic stability. niscpr.res.in
HOMO Energy Energy of the Highest Occupied Molecular Orbital. DFT/B3LYP Relates to electron-donating ability. researchgate.net
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. DFT/B3LYP Relates to electron-accepting ability. researchgate.net
HOMO-LUMO Gap Energy difference between HOMO and LUMO. DFT/B3LYP Predicts chemical reactivity and stability. scispace.com

| Bond Dissociation Energy (BDE) | Energy required to break a specific bond homolytically. | DFT | Identifies the most labile bonds. scispace.com |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is an invaluable tool for elucidating the detailed pathways of chemical reactions involving indole systems. It allows researchers to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. mdpi.com

Detailed Research Findings: For reactions such as cycloadditions, a common transformation for heterocyclic compounds, DFT calculations can distinguish between different possible mechanisms, for instance, a concerted pathway (where all bonds are formed in a single step) versus a stepwise pathway (involving one or more intermediates). mdpi.comresearchgate.net By calculating the energy barriers associated with each transition state, the most favorable reaction pathway can be determined. mdpi.com For example, studies on 1,3-dipolar cycloadditions have used DFT to show that radical-mediated stepwise pathways can be significantly lower in energy than concerted ones for certain reactants. mdpi.com

The nature of the transition states provides insight into the reaction's stereoselectivity and regioselectivity. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state structure correctly connects the intended reactants and products on the potential energy surface. researchgate.net Furthermore, DFT can model the effect of catalysts, such as metal complexes, and solvents on the reaction mechanism and energy barriers, providing a more complete and realistic picture of the chemical transformation. mdpi.com

Computational Analysis of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption, Fluorescence/Phosphorescence)

Computational methods are routinely used to predict and interpret the spectroscopic data of molecules like this compound, providing a crucial link between theoretical models and experimental observations.

Detailed Research Findings: NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a vital tool for structure elucidation. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-B3LYP), is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.gov These shielding values are then linearly scaled to predict the final chemical shifts, which can be compared directly with experimental spectra to confirm molecular structure. nih.govnih.gov Studies on related benzazoles show that computational analysis can also help quantify the ratio of different tautomers in solution by comparing calculated shifts for each form with the observed experimental spectrum. mdpi.com

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of organic molecules. researchgate.netresearchgate.net By computing the energies of vertical excitations from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). nih.govnih.gov Analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO, HOMO-1 to LUMO) provides insight into their nature, such as π→π* or n→π* transitions. nih.gov For indole derivatives, TD-DFT calculations have shown good agreement with experimental UV-Vis spectra, accurately predicting the shifts in λmax caused by different substituents or changes in the solvent environment. nih.govdntb.gov.ua

Fluorescence/Phosphorescence: The computational study of emission phenomena like fluorescence requires optimizing the geometry of the first excited singlet state (S₁). The energy difference between the optimized S₁ state and the ground state (S₀) corresponds to the fluorescence emission energy. Similarly, phosphorescence can be modeled by examining the lowest triplet state (T₁). A fluorescent probe based on the related 2,3,3-trimethyl-3H-benzo[e]indole skeleton was developed and its properties explained via an Intramolecular Charge Transfer (ICT) mechanism, a phenomenon that can be modeled computationally. researchgate.net

Table 5.3.1: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) for Indole Derivatives

Compound Experimental λmax (nm) Calculated λmax (nm) Computational Method Reference
Indole 270 243 TD-DFT (CAM-B3LYP) nih.gov
External BN Indole I 282 247 TD-DFT (CAM-B3LYP) nih.gov
Fused BN Indole II 292 256 TD-DFT (CAM-B3LYP) nih.gov

| TMSBCI | 368 | 363 | TD-DFT/B3LYP/6-31G(d,p) | researchgate.net |

Modeling of Photophysical Processes, including Charge Separation and Recombination Mechanisms

The behavior of this compound upon photoexcitation, particularly its potential role in electron donor-acceptor systems, can be investigated through advanced computational modeling. These studies are critical for applications in materials science, such as organic photovoltaics and photosensitizers.

Detailed Research Findings: When integrated into a larger system with an electron acceptor, photoexcitation of the benzoindole moiety can lead to charge separation (CS), forming a charge-separated state. researchgate.net The subsequent charge recombination (CR) can return the system to the ground state or, in some cases, lead to the formation of a triplet state via intersystem crossing (ISC). rsc.orgtue.nl

Femtosecond transient absorption spectroscopy, coupled with theoretical calculations, is used to track these ultrafast processes. researchgate.netresearchgate.net The rates of charge separation and recombination can be analyzed using Marcus theory, which relates the rate constant to the driving force, the reorganization energy (λ), and the electronic coupling between the states. rsc.orgresearchgate.net Computational methods can estimate these parameters. For instance, DFT can be used to calculate the reorganization energy, which is a measure of the geometric distortion required upon electron transfer. rsc.org Modeling has shown that rigid, sterically hindered structures can reduce the reorganization energy, placing charge recombination in the Marcus inverted region and leading to long-lived charge-separated states. rsc.org

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

Detailed Research Findings: An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system. researchgate.net For a molecule like this compound, MD can be used to explore its conformational landscape by simulating its motion over nanoseconds or longer. nih.gov Analysis of the simulation trajectory, using metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can reveal the stability of different conformations and the flexibility of various parts of the molecule. researchgate.net

When studying intermolecular interactions, MD simulations can model how the benzoindole derivative interacts with solvent molecules or how it might bind to a receptor site. nih.gov These simulations can calculate the binding free energy and identify the key non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that stabilize the complex. Such studies are crucial in drug design and materials science to understand how a molecule will behave in a specific environment. nih.govresearchgate.net

Applications of 2,3,3 Trimethyl 3h Benzo F Indole in Advanced Materials and Chemical Technologies

Development of Functional Dyes and Pigments Based on Benzo[f]indole Scaffolds

The benzo[f]indole structure serves as a foundational component for advanced chromophoric systems. Although applications of the parent compound are not extensively documented, its derivatives are utilized in creating sophisticated dyes. A notable example is the synthesis of chromophoric polymer dots, where a brominated derivative of 2,3,3-trimethyl-3H-benzo[f]indole acts as a key monomer.

Detailed research findings indicate the synthesis of 6-bromo-2,3,3-trimethyl-3H-benzo[f]indole, which can be further polymerized to create materials with narrow-band emissions, suitable for various imaging and labeling applications. google.com A U.S. patent describes the synthesis of this bromo-derivative starting from 6-bromonaphthalen-2-amine, achieving the final product in an 80% yield. google.com These polymer dots are designed to have a full width at half maximum (FWHM) of their emission band under 70 nm, indicating high color purity. google.com Furthermore, this compound is recognized as a known impurity and synthetic precursor related to Indocyanine Green, a tricarbocyanine dye used in medical diagnostics. americanchemicalsuppliers.comsynzeal.com

Synthesis of a Functionalized Benzo[f]indole Derivative
Starting MaterialIntermediate StepFinal Product (Compound 7)Reported YieldApplication
6-bromonaphthalen-2-amineSynthesis of an intermediate compound (Compound 6)6-bromo-2,3,3-trimethyl-3H-benzo[f]indole80%Precursor for chromophoric polymer dots with narrow-band emission

Contributions to Organic Electronics and Optoelectronic Devices

The extended π-conjugated system of benzoindole derivatives makes them attractive candidates for use in organic electronic devices. While specific research on this compound in this area is limited, the documented applications of its isomers underscore the potential of this class of compounds.

There is limited specific information available regarding the application of this compound in Organic Light-Emitting Diodes (OLEDs). However, the closely related isomer, 2,3,3-trimethyl-3H-benzo[g]indole , is utilized in the development of OLEDs, where it contributes to enhanced efficiency and color purity compared to more traditional materials. bldpharm.com The rigid, planar structure of the benzo[g]indole scaffold is beneficial for charge transport and achieving stable, vibrant emissions in OLED devices.

Direct applications of this compound in organic photovoltaics have not been extensively reported. In contrast, its isomer 2,3,3-trimethyl-3H-benzo[e]indole has been successfully incorporated into small-molecule organic solar cells. Researchers synthesized a squaraine-based dye, USQ-BI, which features the 3H-benzo[e]indoline moiety as an electron donor. This material demonstrated significantly improved performance compared to a standard indoline-based squaraine dye.

The organic solar cell incorporating the USQ-BI donor achieved a power conversion efficiency (PCE) of 5.35% and a notable short-circuit current (Jsc) exceeding 15 mA cm⁻². A key finding was that the hole mobility of the USQ-BI film was approximately five times higher than that of the standard indoline-based counterpart, highlighting the benefit of the extended conjugation provided by the benzo[e]indole scaffold.

Performance of a Benzo[e]indoline-Based Organic Solar Cell
ParameterUSQ-BI (Benzo[e]indoline-based)Reference (Indoline-based)
Power Conversion Efficiency (PCE)5.35%Not specified
Short-Circuit Current (Jsc)>15 mA cm⁻²Not specified
Hole Mobility (μh)9.57 × 10⁻⁵ cm² V⁻¹ s⁻¹2.00 × 10⁻⁵ cm² V⁻¹ s⁻¹

Specific studies detailing the use of this compound as a sensitizer (B1316253) in dye-sensitized solar cells are not prominent in the literature. However, the broader class of indole-based dyes is well-established in DSSC research. These dyes often feature a donor-π-acceptor (D-π-A) structure, where the electron-rich indole (B1671886) moiety can serve as the electron donor or as part of the π-bridge. The planarity and electron-donating capability of fused indole systems are advantageous for promoting efficient intramolecular charge transfer (ICT) upon photoexcitation, a critical process for the functioning of DSSCs.

Advanced Fluorescent Probes for Chemical and Analytical Applications

The inherent fluorescence of the benzoindole core makes it a target for the development of molecular probes. While this compound is a building block for the medically important fluorescent dye Indocyanine Green, research into its use as a standalone probe for specific analytical applications like DNA sequencing or immunoassays is not widely published.

However, its isomer, 1,1,2-trimethyl-1H-benzo[e]indole , is explicitly mentioned as a reactant for preparing various fluorescent probes. These include probes designed for imaging tumors in vivo and hypoxia-sensitive probes for the real-time imaging of acute ischemia. The reactivity of this isomer allows it to be incorporated into larger molecular structures tailored to detect specific biological targets or environmental conditions.

Utilization as Key Precursors for the Synthesis of Diverse Heterocyclic Scaffolds

A primary and well-documented role of this compound is its function as a key precursor in the synthesis of more complex heterocyclic structures. Its chemical reactivity allows it to be a versatile starting point for constructing a variety of functional molecules.

The compound is identified as a crucial intermediate and a known impurity in the manufacturing of Indocyanine Green, a complex polymethine dye. americanchemicalsuppliers.comsynzeal.compharmaffiliates.compharmaffiliates.com This underscores its importance in the industrial-scale synthesis of high-value specialty chemicals. Furthermore, as detailed in a patent, its brominated derivative, 6-bromo-2,3,3-trimethyl-3H-benzo[f]indole, is a foundational monomer for producing chromophoric polymer dots. google.com This highlights its utility in creating novel materials from the ground up. The synthesis of these complex structures often involves multi-step reactions where the benzo[f]indole core provides the necessary structural and electronic properties for the final product.

Synthetic Utility of this compound and its Derivatives
CompoundRoleResulting Scaffold/ProductReference
This compoundPrecursor / ImpurityIndocyanine Green americanchemicalsuppliers.comsynzeal.com
6-bromo-2,3,3-trimethyl-3H-benzo[f]indoleMonomerChromophoric Polymer Dots google.com

Integration into Polymeric Materials for Enhanced Material Properties

The incorporation of this compound and its parent structures into polymeric matrices is a strategic approach to developing advanced materials with tailored optical and photophysical properties. Research in this area has particularly focused on leveraging the unique characteristics of the benzo[f]indole moiety to create materials with applications in areas such as advanced lighting, sensing, and optical devices. The integration of these compounds can be achieved through doping or by creating copolymers, leading to significant enhancements in the final material's performance.

Detailed research findings have demonstrated that even trace amounts of benzo[f]indole derivatives can have a profound impact on the luminescent properties of polymeric materials. For instance, 1H-benzo[f]indole, the parent compound of this compound, has been identified as a source of room-temperature phosphorescence (RTP) in various polymer systems. When 1H-benzo[f]indole is introduced as a guest into polymer matrices, it can induce a yellow afterglow that is visible for over 2.5 seconds. rhhz.net This effect is particularly pronounced in polymers that can form hydrogen bonds, which help to stabilize the phosphorescent state. rhhz.net

Furthermore, derivatives of this compound have been synthesized for specific applications in advanced materials. One notable example is the synthesis of 6-bromo-2,3,3-trimethyl-3H-benzo[f]indole for the creation of chromophoric polymer dots. google.com These polymer dots exhibit narrow-band emissions, a highly desirable characteristic for high-quality displays and imaging applications. google.com The benzo[f]indole derivative, in this case, acts as a key chromophoric unit within the polymer structure.

The following table summarizes key research findings on the integration of benzo[f]indole derivatives into polymeric materials and the resulting enhanced properties.

Polymer MatrixBenzo[f]indole DerivativeMethod of IntegrationEnhanced Material PropertyResearch Findings
Poly(hydroxyethyl methacrylate) (PHEMA)1H-benzo[f]indoleDopingRoom-Temperature Phosphorescence (RTP)Exhibited superior phosphorescence with a lifetime of over 280 ms (B15284909) and a yellow afterglow lasting for more than 2.5 seconds. rhhz.net
Poly(methyl methacrylate) (PMMA)1H-benzo[f]indoleDopingRoom-Temperature Phosphorescence (RTP)Achieved room-temperature phosphorescence, demonstrating the versatility of the benzo[f]indole moiety in different polymer hosts. rhhz.net
Not Specified6-bromo-2,3,3-trimethyl-3H-benzo[f]indoleSynthesis of chromophoric polymer dotsNarrow-Band EmissionThe derivative was used to synthesize polymer dots with a full width at half maximum (FWHM) of less than 70 nm, suitable for advanced display technologies. google.com

The research into benzo[f]indole-containing polymers is part of a broader effort to develop high-performance organic materials. The planar and aromatic nature of the benzo[f]indole scaffold makes it a promising component for organic electronics. While the synthesis of some benzo[f]indole derivatives can be challenging, the significant enhancements they offer in terms of photophysical properties continue to drive research in this field. acs.org

Structure Reactivity Relationships and Analog Design in Benzo F Indole Chemistry

Influence of Substituents on Synthetic Accessibility and Reaction Pathways

The synthesis and subsequent reactivity of the benzo[f]indole core are highly dependent on the nature and position of its substituents. The Fischer indole (B1671886) synthesis and its variations are common routes to indole structures, and the accessibility of starting materials like substituted naphthylamines and ketones dictates the feasibility of the synthesis.

The reactivity of the active methylene (B1212753) or methyl group at the C-2 position of the indolenine precursor is a key factor. For instance, in reactions analogous to the Vilsmeier-Haack reaction, which formylates activated aromatic compounds, the 2-methyl group of a trimethylated benzo[g]indole is the site of reaction, leading to the formation of benzo[g]indol-2-ylidene-malondialdehydes. sid.ir This highlights the influence of the methyl group in directing the reaction pathway.

The electronic nature of substituents on the benzo ring also plays a critical role. Electron-donating groups can enhance the nucleophilicity of the indole ring, facilitating electrophilic substitution reactions. Conversely, electron-withdrawing groups can deactivate the ring, making such reactions more difficult. In the synthesis of indole-fused benzodiazepines, the presence of substituents on the C-3 position is crucial for stabilizing radical intermediates, a necessary step for the reaction to proceed. rsc.org Similarly, the electronic properties of substituents on the indole ring significantly impact the efficiency of cascade annulation reactions to form cyclopenta[b]indoles. acs.org

Table 1: Influence of Substituents on Reaction Outcomes for Indole Derivatives

Reaction Type Substituent Position Substituent Type Effect on Reaction Reference
Vilsmeier-Haack C-2 (Methyl) Alkyl Acts as the reactive site for formylation. sid.ir
Radical Cyclization C-3 Aryl Stabilizes radical intermediate, enabling the reaction. rsc.org
Cascade Annulation Indole Ring Electron-donating/-withdrawing Significantly impacts reaction efficiency. acs.org

Modulating Electronic and Steric Properties through Structural Modifications

Structural modifications to the 2,3,3-trimethyl-3H-benzo[f]indole skeleton are a primary strategy for fine-tuning its electronic and steric characteristics. The indole nucleus is an electron-rich aromatic system, and the addition of substituents can either augment or diminish this electron density.

Electronic Properties: The electronic properties of the indole moiety are sensitive to substitution. nih.gov Attaching electron-donating groups (e.g., methoxy, alkyl) to the benzene (B151609) portion of the benzo[f]indole core increases the electron density of the π-system, which can lower the oxidation potential and influence the energy of its molecular orbitals. nih.govchemrxiv.org Conversely, electron-withdrawing groups (e.g., nitro, cyano, halo) decrease electron density, making the molecule more prone to nucleophilic attack and increasing its oxidation potential. nih.gov Computational studies on indole derivatives show that substitutions on the six-membered ring have a significant effect on the ground state electronic structure. chemrxiv.org This modulation of electronic properties is key for designing molecules with specific photophysical characteristics, such as those used in organic light-emitting diodes (OLEDs). rsc.org

Steric Properties: The gem-dimethyl group at the C-3 position of this compound imparts significant steric hindrance around that part of the molecule. This steric bulk can influence reaction pathways by blocking or directing the approach of reagents. For example, in the formation of hydrazones, sterically hindered carbonyl groups can prevent the reaction from occurring. wikipedia.org In the design of bioactive compounds, steric factors can dictate the binding affinity and selectivity for a biological target. For instance, the steric bulk of substituents can influence how a molecule fits into the active site of an enzyme. nih.gov

Table 2: Effect of Structural Modifications on Indole Properties

Modification Property Affected Observation Reference
Electron-donating group (e.g., -OCH3) Electronic Increases electron density, decreases oxidation potential. nih.gov
Electron-withdrawing group (e.g., -NO2) Electronic Decreases electron density, increases oxidation potential. nih.gov
Gem-dimethyl group at C-3 Steric Creates steric hindrance, directing reagent approach. wikipedia.org

Design Principles for Novel Benzo[f]indole Analogues with Tailored Chemical Functionality

The design of novel benzo[f]indole analogues is guided by established principles of medicinal chemistry and materials science, aiming to create molecules with optimized properties for a specific purpose.

A primary strategy is scaffold hopping , where the benzo[f]indole core is used to replace another chemical structure while retaining key binding interactions or desired properties. This approach was used to design novel anticancer agents by replacing a benzopyrano[4,3-b]indol-6(13H)-one scaffold with a benzo rsc.orgresearchgate.netindolo[3,4-c]isoquinoline structure. nih.gov

Another key principle is the introduction of pharmacophores or functional groups known to impart specific biological activities. For example, linking benzo[f]indole-4,9-diones to carbohydrate chains has been explored to develop new types of antitumor agents. researchgate.net Similarly, the attachment of polyamine chains to a benzo[cd]indol-2(1H)-one core was investigated to create lysosome-targeted anti-metastatic agents. nih.gov The choice of substituent can also enhance desired activities; for instance, incorporating an oxime moiety into benzo[f]indole-4,9-diones was found to enhance their anti-inflammatory effects. nih.govresearchgate.net

In materials science, the design of benzo[f]indole analogues for applications like deep blue fluorescent materials for OLEDs involves creating specific electronic structures, such as a Donor–π–Acceptor–π–Donor (D–π–A–π–D) configuration. rsc.org This is achieved by strategically attaching electron-donating and electron-accepting groups to the benzo[g]indole core to control the photophysical properties and achieve high quantum yields. rsc.org The synthesis of readily obtained alternatives to complex benzo[f]indoles, such as 5H-benzo[b]carbazole, is also a design consideration for creating materials for room-temperature ultralong organic phosphorescence (RTUOP). acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3,3-trimethyl-3H-benzo[f]indole, and how is purity assessed?

  • Methodology : The compound is typically synthesized via alkylation or cyclization reactions. For example, 5-ethynyl-2,3,3-trimethyl-3H-indole is prepared using literature procedures involving Ru or Fe catalysts . Purity is assessed via HPLC (≥98%) and melting point analysis (115–119°C), which aligns with reported values for structurally similar indoles . Elemental analysis and NMR spectroscopy (e.g., ¹H/¹³C NMR) are standard for structural confirmation .

Q. What are the key intermediates derived from this compound, and how are they applied in functional materials?

  • Methodology : This compound serves as a precursor for dyes and fluorescent materials. For instance, bromination at the 6-position yields 6-bromo-1-hexadecyl-2,3,3-trimethyl-3H-benzo[f]indol-1-ium iodide, a key intermediate for near-infrared fluorescent polymer dots . Functionalization often involves electrophilic substitution or transition-metal-catalyzed coupling reactions .

Q. What safety and handling protocols are recommended for this compound?

  • Methodology : Safety data sheets indicate hazards (H315, H319, H335) for skin/eye irritation and respiratory sensitivity. Handling requires PPE (gloves, goggles), fume hoods, and storage in sealed containers. Melting point (111–117°C) and solubility data (e.g., in chloroform or DCM) guide experimental design .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in functionalizing this compound?

  • Methodology : Regioselectivity in electrophilic substitution is influenced by steric and electronic factors. For example, bromination at the 6-position is favored due to reduced steric hindrance compared to the 1-position . Computational studies (e.g., DFT) can predict reactive sites, while reaction conditions (temperature, catalyst) fine-tune outcomes .

Q. What mechanistic insights explain contradictions in spectroscopic data for derivatives?

  • Methodology : Discrepancies in NMR or HRMS data often arise from tautomerism or dynamic effects. For example, 3-vinylindole derivatives exhibit regiochemical reversibility under specific catalytic conditions, necessitating 2D NMR (COSY, NOESY) or X-ray crystallography for resolution .

Q. How is this compound utilized in enantioselective catalysis or materials science?

  • Methodology : The compound’s rigid structure enables applications in asymmetric synthesis. For instance, it acts as a ligand in Ru or Fe complexes for catalytic cycloadditions . In materials science, derivatives are incorporated into squaraine-based polymers for OLEDs, with photophysical properties (e.g., fluorescence quantum yield) optimized via alkyl chain modifications .

Q. What strategies resolve low yields in large-scale synthesis?

  • Methodology : Scalability issues often stem from poor solubility or side reactions. Optimizing solvent systems (e.g., DMF/THF mixtures) and using phase-transfer catalysts improve yields. For example, Na₂CO₃ as a base enhances reaction efficiency in Vilsmeier-Haack reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.